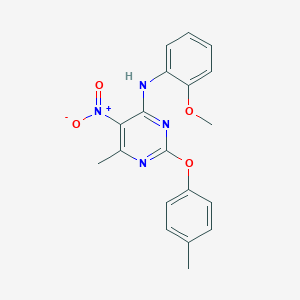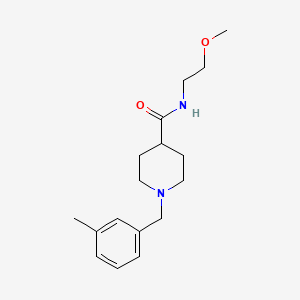
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, NQDI-1 has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Wirkmechanismus
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent inhibitor of the protein kinase, IKKβ. The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of the IκB protein. This results in the inhibition of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of the protein kinase, IKKβ, and has been shown to inhibit the activation of the NF-κB pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, such as its low solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the investigation of the compound's potential in treating various types of cancer. The NF-κB pathway is known to be involved in the development and progression of cancer, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a cancer therapeutic.
Another potential direction is the investigation of the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The NF-κB pathway has been implicated in the development and progression of Alzheimer's disease, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a therapeutic for Alzheimer's disease.
In conclusion, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including its potential as a cancer therapeutic and a therapeutic for Alzheimer's disease.
Synthesemethoden
The synthesis of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, starting with the reaction of 1-naphthylamine and 2-cyclohexenone to form 1-(1-naphthyl)-2-cyclohexenone. This intermediate is then reacted with 2-aminobenzamide to give N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The compound is obtained as a white crystalline solid and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the IKKβ-mediated activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-14-6-10-16-8-2-4-13-19(16)22)21-18-12-5-9-15-7-1-3-11-17(15)18/h1-5,7-9,11-13H,6,10,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXCUQBWGLZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-3,4-dihydro-1(2H)-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)